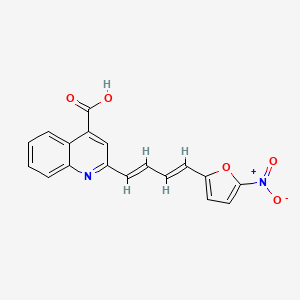

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The proton NMR spectrum of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is anticipated to exhibit distinct signals corresponding to its aromatic and conjugated systems. The quinoline nucleus likely generates resonances in the δ 7.5–8.5 ppm range, with coupling patterns reflecting substituent effects. For example, the C-2 and C-8 protons on the quinoline ring are typically deshielded due to the electron-withdrawing nitro group.

The 1,3-butadienyl linker, conjugated to the furan and quinoline moieties, may display characteristic vinyl proton signals as doublets of doublets (δ 5.5–7.0 ppm), with coupling constants (J ≈ 10–16 Hz) indicative of trans-configuration. The nitro-furan group’s protons are expected to resonate downfield (δ 7.0–8.0 ppm) due to the nitro group’s strong electron-withdrawing effect. Notably, the carboxylic acid proton, if present in the protonated form, would appear as a broad singlet near δ 12 ppm, though deprotonation in solution could suppress this signal.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy provides critical functional group fingerprints for this compound. The carboxylic acid group is expected to show a broad O–H stretch near 2500–3300 cm⁻¹, though intramolecular hydrogen bonding with the nitro group or quinoline nitrogen may broaden and shift this peak. The carbonyl (C=O) stretch of the carboxylic acid typically appears at 1680–1700 cm⁻¹, while the nitro group’s asymmetric and symmetric stretching vibrations are observed at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

The furan ring’s C–O–C asymmetric stretch near 1250 cm⁻¹ and the conjugated dienyl system’s C=C stretches (1600–1650 cm⁻¹) further corroborate the molecular structure. Discrepancies in these bands compared to simpler analogues, such as 5-nitro-2-furoic acid, may arise from electronic interactions between the quinoline and furylbutadienyl subsystems.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level offer optimized geometries and electronic properties for 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid. The calculations predict a planar quinoline ring distorted by the steric and electronic effects of the nitro-furylbutadienyl substituent. Bond length analysis reveals elongation in the C–C bonds connecting the quinoline to the dienyl chain (≈1.48 Å), suggesting partial double-bond character due to conjugation.

The nitro group’s electron-withdrawing nature polarizes the furan ring, reducing electron density at the C-2 position and enhancing electrophilic reactivity. This polarization is quantified through Natural Bond Orbital (NBO) analysis, which shows significant charge transfer from the furan oxygen to the nitro group.

Molecular Orbital Configuration Analysis

HOMO-LUMO gap calculations (ΔE ≈ 4.2 eV) indicate moderate electronic stability, with the HOMO localized on the quinoline π-system and the LUMO centered on the nitro-furylbutadienyl moiety. This spatial separation suggests that electronic excitations involve charge transfer from the electron-rich quinoline to the electron-deficient nitro group, a property potentially exploitable in optoelectronic applications.

Frontier molecular orbital analysis further reveals that the nitro group’s LUMO+1 orbital participates in conjugation with the dienyl chain, facilitating intramolecular charge transfer. These findings align with spectroscopic data, where bathochromic shifts in UV-Vis spectra would reflect such electronic transitions.

Eigenschaften

CAS-Nummer |

31432-65-2 |

|---|---|

Molekularformel |

C18H12N2O5 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+ |

InChI-Schlüssel |

UUMZAIXYAMIKRH-IJIVKGSJSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.

Synthesis of the butadiene linker: This involves the formation of a conjugated diene system through various organic reactions such as the Wittig reaction.

Coupling with quinoline: The final step involves coupling the nitrofuran-butadiene intermediate with a quinoline derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.

Reduction: The nitro group in the furan ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various nucleophiles and electrophiles depending on the desired substitution.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is its potential as an anticancer agent. Research has indicated that compounds containing quinoline structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: STAT3 Inhibition

A study disclosed that derivatives of quinolinecarboxamide, including this compound, act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in tumor growth and survival. By inhibiting STAT3, these compounds can potentially reduce tumor growth and improve treatment outcomes in cancer patients .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the nitrofuran moiety enhances its activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the effectiveness of the compound against common bacterial pathogens, demonstrating its potential use in treating infections .

Cosmetic Applications

Emerging research suggests that compounds like 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid could be utilized in cosmetic formulations due to their antioxidant properties. They may help protect skin cells from oxidative stress and improve skin health.

Case Study: Cosmetic Formulation

A formulation study highlighted the incorporation of quinoline derivatives in skincare products aimed at reducing signs of aging and improving skin texture .

Wirkmechanismus

The mechanism of action of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.

Vergleich Mit ähnlichen Verbindungen

5-Nitrofuran Derivatives

Several 5-nitrofuran derivatives have been studied for carcinogenic and antitumor properties. Key examples include:

Key Observations :

- The carcinogenicity of 5-nitrofurans is highly substituent-dependent.

- The target compound’s quinolinecarboxylic acid group may mitigate carcinogenic risks observed in other nitro-furans, shifting activity toward antitumor effects, as seen in related quinoline derivatives .

4-Quinolinecarboxylic Acid Derivatives

Quinolinecarboxylic acids are notable for their antitumor and antimicrobial properties. Comparative examples include:

Key Observations :

- Substituents on the quinoline core dictate specificity. Fluorinated biphenyl groups (NSC 368390) enhance water solubility and efficacy against solid tumors .

- The target compound’s nitro-furyl-butadienyl chain may confer unique pharmacokinetic or DNA-intercalation properties, differentiating it from halogenated or adamantane-containing analogs.

Hybrid Nitrofuran-Quinoline Derivatives

Few compounds combine nitrofuran and quinoline motifs. Structural analogs include:

Key Observations :

- Hybrid structures are underexplored. The target compound’s extended conjugation (butadienyl linker) could enhance DNA binding or metabolic stability compared to simpler hybrids .

Biologische Aktivität

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, cytotoxicity, and underlying mechanisms, supported by case studies and research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the nitro group and quinoline structure contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit varying degrees of antibacterial activity. A study evaluated several compounds similar to 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 64 μg/mL |

| 5b | E. coli | 128 μg/mL |

| 5a | B. subtilis | >256 μg/mL |

| 5b | MRSA | >256 μg/mL |

The results indicate that compound 5a showed significant antibacterial activity against S. aureus, while both compounds exhibited weak activity against P. aeruginosa and MRSA strains .

Cytotoxicity Studies

The cytotoxic effects of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid were assessed using mouse macrophage cell lines (RAW 264.7). The MTT assay revealed that the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin.

Table 2: Cytotoxicity Results

| Compound | IC50 (μg/mL) |

|---|---|

| 5a | 98.2 |

| 4a | 56.8 |

These findings suggest a favorable safety profile for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with DNA replication processes. The nitro group is hypothesized to play a crucial role in these interactions by generating reactive nitrogen species that can damage bacterial DNA .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial efficacy of quinoline derivatives, including our compound of interest. It was found that modifications in the side chains significantly influenced antibacterial potency, with longer chains enhancing activity against Gram-positive bacteria like S. aureus .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited promising anticancer properties, they also posed risks of high cytotoxicity, necessitating further optimization for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions. A modified Doebner reaction (three-component reaction between aniline derivatives, aldehydes, and pyruvic acid) is foundational for generating the quinoline-4-carboxylic acid core . For functionalization, oxidative coupling or cross-coupling reactions are employed. For example, describes RuO₂-mediated oxidation in CCl₄/MeCN to introduce nitro or alkenyl groups. Key intermediates include:

-

Quinoline-4-carboxylic acid derivatives (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).

-

Nitro-furyl intermediates , synthesized via nitration of furan precursors.

Critical Step : Purification via reverse-phase HPLC (e.g., Zorbax SB-C18 column with gradient elution) ensures high purity, as described for analogous compounds .- Data Table : Synthetic Routes Comparison

| Method | Catalysts/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Doebner Reaction | V₂O₅/Fe₃O₄ in H₂O | 51–59 | |

| Oxidative Coupling | RuO₂·H₂O in CCl₄/MeCN | 29–36 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton environments (quinoline C2-H and nitro-furyl protons) and coupling constants to confirm substitution patterns. For example, reports δ 8.2–8.5 ppm for quinoline protons and δ 7.1–7.3 ppm for furyl protons in analogous structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. uses ESI-MS with <5 ppm error for validation .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. notes that similar quinolinecarboxylic acids degrade in polar solvents (e.g., DMSO) over time; thus, lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group on the furyl moiety influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group reduces electron density in the furyl ring, making it less reactive in nucleophilic substitutions but more susceptible to electrophilic aromatic substitution (EAS) . For example, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the nitro group directs incoming electrophiles to meta positions. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can model charge distribution and predict regioselectivity . highlights that nitro groups enhance oxidative stability but may require protective strategies (e.g., Boc protection) during functionalization .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Adjust formulations (e.g., nanoemulsions) to improve solubility, as seen in brequinar sodium (a 4-quinolinecarboxylic acid analogue) .

- Metabolite Identification : Use HRMS and ¹H-NMR to detect active/inactive metabolites. For example, hydroxylation at the quinoline C3 position can alter activity .

- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with in vivo dosing regimens. reports IC₅₀ values <10 µM for antitumor activity in L1210 leukemia models .

Q. How can computational modeling predict the compound's binding affinity to biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydroorotate dehydrogenase (DHODH). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the quinoline ring .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ values and mutagenesis studies (e.g., alanine scanning of DHODH active sites) .

- QSAR Models : Develop 2D/3D-QSAR using MOE or Open3DQSAR to correlate substituent effects (e.g., nitro vs. methoxy groups) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.